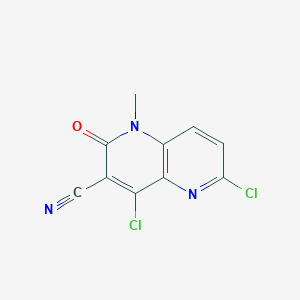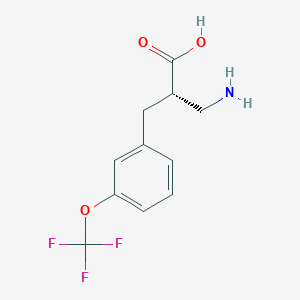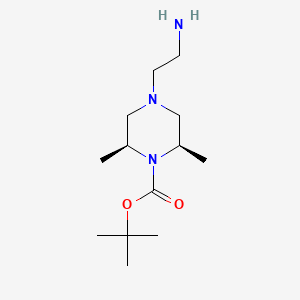
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is a chemical compound with the molecular formula C14H17ClN2O. It is known for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The compound features a quinazoline ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol typically involves the nucleophilic substitution reaction of 7-chloroquinazoline with an appropriate amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include acetonitrile, chloroform, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted quinazoline derivatives .
Applications De Recherche Scientifique
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Synthetic Organic Chemistry:
Mécanisme D'action
The mechanism of action of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol: This compound is structurally similar but features a quinoline ring instead of a quinazoline ring.
7-chloroquinazolin-4-ol: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is unique due to its specific structural features, including the quinazoline ring and the pentanol side chain. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C13H16ClN3O |
|---|---|
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
4-[(7-chloroquinazolin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H16ClN3O/c1-9(3-2-6-18)17-13-11-5-4-10(14)7-12(11)15-8-16-13/h4-5,7-9,18H,2-3,6H2,1H3,(H,15,16,17) |
Clé InChI |
XAHTXOSAMWCQGN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)NC1=NC=NC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)

![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
